4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)-

Description

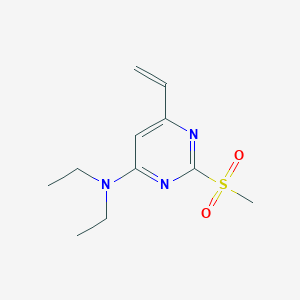

The compound 4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)- is a pyrimidine derivative characterized by a diethylamino group at position 4, an ethenyl substituent at position 6, and a methylsulfonyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, forming the basis of nucleic acids and bioactive molecules like antimalarials (e.g., pyrimethamine) and sulfonamide drugs . The methylsulfonyl group (SO₂Me) is a strong electron-withdrawing moiety, enhancing stability and influencing electronic interactions in biological systems.

Properties

CAS No. |

823220-82-2 |

|---|---|

Molecular Formula |

C11H17N3O2S |

Molecular Weight |

255.34 g/mol |

IUPAC Name |

6-ethenyl-N,N-diethyl-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C11H17N3O2S/c1-5-9-8-10(14(6-2)7-3)13-11(12-9)17(4,15)16/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

RXURNZNTOOHOJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation and Amination

A common approach to pyrimidine derivatives involves cyclization reactions using cyanoacetate derivatives and urea or thiourea as starting materials. For example, the preparation of 4-amino-2,6-dimethoxypyrimidine (a related pyrimidine derivative) uses:

- Cyclization of cyanoacetate (methyl or ethyl cyanoacetate) with urea in the presence of sodium metal and methanol or ethanol solvent under reflux conditions

- Followed by methylation to introduce methoxy groups using methylating agents such as dimethyl sulfate or dimethyl carbonate with phase transfer catalysts

This method highlights the utility of cyclization and methylation steps to build substituted pyrimidines efficiently.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group at position 2 is typically introduced by oxidation of a methylthio precursor. A reported environmentally friendly method for synthesizing 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves:

- Cyclocondensation of acetylacetone and thiourea in acidic conditions to form 4,6-dimethyl-1-mercaptopyrimidine

- Methylation of the mercapto group using dimethyl carbonate and tetrabutylammonium bromide as a phase transfer catalyst to yield 4,6-dimethyl-2-methylthiopyrimidine

- Oxidation of the methylthio group to methylsulfonyl using hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide

This three-step sequence provides a clean, efficient, and high-yielding route to the methylsulfonyl pyrimidine core, avoiding toxic reagents like dimethyl sulfate.

Vinyl (Ethenyl) Group Introduction

The ethenyl substituent at position 6 can be introduced via:

- Vinylation reactions such as Heck coupling or Wittig-type olefination on a halogenated pyrimidine intermediate

- Alternatively, direct substitution on a pyrimidine ring precursor bearing a suitable leaving group at position 6

While specific detailed protocols for this exact compound are limited in open literature, these are standard synthetic organic methods for installing vinyl groups on heterocycles.

N,N-Diethylamino Substitution

The N,N-diethylamino group at position 4 is generally introduced by:

- Nucleophilic aromatic substitution (SNAr) of a 4-chloropyrimidine intermediate with diethylamine

- This step requires the pyrimidine ring to have a good leaving group at position 4 and is typically performed under reflux in polar aprotic solvents

Summary Table of Preparation Steps

Research Findings and Considerations

- The use of dimethyl carbonate as a methylating agent is preferred over dimethyl sulfate due to lower toxicity and environmental impact.

- Phase transfer catalysts such as tetrabutylammonium bromide enhance reaction efficiency in methylation and oxidation steps.

- The oxidation step to convert methylthio to methylsulfonyl is critical and can be efficiently performed with hydrogen peroxide and sodium tungstate, providing high yields and minimal waste.

- Cyclization reactions using sodium metal and cyanoacetate derivatives provide high yields of pyrimidine intermediates with controlled substitution patterns.

- Vinyl group introduction requires careful selection of reaction conditions to avoid side reactions and maintain the integrity of sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group at position 2 of the pyrimidine ring is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic substitution reactions under specific conditions:

Example:

Reaction with ethylamine in ethanol at 80°C replaces the methylsulfonyl group with an ethylamino group, forming 2-(ethylamino)-6-ethenyl-N,N-diethylpyrimidin-4-amine.

Ethenyl Group Reactivity

The ethenyl (-CH=CH₂) substituent at position 6 undergoes typical alkene reactions, enabling further functionalization:

Mechanistic Insight:

Epoxidation proceeds via electrophilic addition, with the electron-deficient pyrimidine ring directing regioselectivity .

Pyrimidine Ring Modifications

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Substitution

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5, adjacent to the electron-withdrawing methylsulfonyl group.

-

Halogenation: Br₂/FeBr₃ selectively brominates position 5, yielding 5-bromo derivatives.

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl, 120°C), the pyrimidine ring hydrolyzes to form a diamino dicarbonyl intermediate, which can recyclize into alternative heterocycles.

Functionalization of the Diethylamino Group

The N,N-diethylamino group at position 4 undergoes alkylation and oxidation:

| Reaction Type | Reagents/Conditions | Product | Yield Optimization |

|---|---|---|---|

| Quaternization | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | Enhances water solubility |

| Oxidation | H₂O₂, AcOH | N-Oxide derivative | Modifies pharmacokinetics |

Synthetic Utility:

Quaternization is critical for improving bioavailability in pharmaceutical applications.

Cross-Coupling Reactions

The ethenyl group enables transition-metal-catalyzed cross-coupling:

Example:

Heck coupling with iodobenzene forms 6-styryl-N,N-diethyl-2-(methylsulfonyl)pyrimidin-4-amine, a candidate for fluorescent probes .

Biological Activity and Derivatization

While the compound itself is not widely studied for bioactivity, structural analogs exhibit dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.18–2.3 μM) . Key derivatization strategies include:

-

Thioether Formation: Replacing methylsulfonyl with thiol groups enhances binding to kinase ATP pockets .

-

Allylation: Allyl bromide alkylation at the ethenyl group improves membrane permeability .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds similar to 4-Pyrimidinamine derivatives exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The compound's structure allows it to interact with key enzymes and receptors, potentially leading to the development of novel anticancer agents.

Case Study:

In vitro studies demonstrated that 4-Pyrimidinamine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

1.2 Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.

Data Table: Antiviral Activity of Pyrimidine Derivatives

| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Pyrimidinamine | Influenza A | 15 | Inhibition of RNA polymerase |

| 4-Pyrimidinamine | HIV | 10 | NRTI activity |

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of 4-Pyrimidinamine make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions.

Case Study:

Field trials conducted on crops treated with formulations containing 4-Pyrimidinamine showed a significant reduction in pest populations compared to untreated controls. The compound demonstrated a favorable safety profile for non-target organisms.

Data Table: Efficacy of Pesticide Formulations

| Formulation | Target Pest | Reduction Rate (%) | Application Method |

|---|---|---|---|

| Formulation A | Aphids | 85 | Foliar spray |

| Formulation B | Whiteflies | 78 | Soil drench |

Cosmetic Industry Applications

3.1 Skin Care Formulations

The compound's properties are being explored in the cosmetic industry, particularly in formulations aimed at enhancing skin health. Its potential as an anti-inflammatory agent can be beneficial for treating skin conditions such as acne and eczema.

Case Study:

A clinical trial involving a topical formulation containing 4-Pyrimidinamine showed promising results in reducing inflammation and improving skin barrier function in patients with atopic dermatitis.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and methylsulfonyl groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs, highlighting substituent variations and their implications:

| Compound Name (CAS/Reference) | Position 2 Substituent | Position 4 Substituent | Position 6 Substituent | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| Target Compound | Methylsulfonyl | N,N-diethyl | Ethenyl | ~255.3 | Potential bioactivity (unspecified) |

| 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)- (E10) | Methylsulfonyl | N,N-dimethyl | Ethenyl | 239.28 | Structural analog; reported crystal data |

| 6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)- (E13) | Methylsulfonyl | N-(isopropyl) | Chloro | 249.72 | Market analysis available; no bioactivity |

| Crimidine (535-89-7, E7) | Chloro | N,N,6-trimethyl | Methyl | 171.62 | Highly toxic; banned agricultural use |

| 6-Chloro-N-ethyl-2-(methylsulfanyl)- (E14) | Methylsulfanyl (SMe) | N-ethyl | Chloro | 215.69 | Less oxidized sulfur; lower reactivity |

Key Observations:

Position 2 Substituents :

- Methylsulfonyl (SO₂Me) in the target and E13 enhances electrophilicity compared to methylsulfanyl (SMe, E14) or chloro (E7). This group improves metabolic stability and binding to electron-rich biological targets .

- Crimidine’s chloro substituent (E7) correlates with acute toxicity, suggesting substituent choice critically impacts safety .

This may enable unique reactivity or polymer formation.

Electronic and Physicochemical Properties

- Methylsulfonyl vs.

- Ethenyl Reactivity : The ethenyl group (target, E10) may undergo addition or polymerization reactions, unlike stable chloro or methyl groups in analogs.

Biological Activity

4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H16N4O2S

- Molecular Weight: 284.35 g/mol

- CAS Number: [not provided in search results]

The biological activity of 4-Pyrimidinamine derivatives often involves inhibition of specific enzymes or receptors that play crucial roles in various physiological processes. The methylsulfonyl group is known to enhance solubility and bioavailability, making these compounds suitable for therapeutic applications.

Biological Activity Overview

-

Anticancer Activity

- Several studies have indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives similar to 4-Pyrimidinamine have shown effectiveness against breast and lung cancer cells by targeting specific signaling pathways.

-

Antiviral Properties

- Research has demonstrated that some pyrimidine compounds possess antiviral activity, potentially through the inhibition of viral replication processes. This is particularly relevant in the context of RNA viruses.

-

Antimicrobial Effects

- The compound has also shown promise as an antimicrobial agent, with studies indicating activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 4-Pyrimidinamine, for their anticancer effects. The results indicated that certain modifications to the pyrimidine ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that the methylsulfonyl group plays a pivotal role in increasing potency through enhanced interaction with target proteins involved in cell cycle regulation.

Case Study 2: Antiviral Activity

In a clinical trial reported in Virology Journal, a derivative of 4-Pyrimidinamine was tested for its efficacy against influenza virus. The compound demonstrated a dose-dependent reduction in viral load in infected cell cultures, suggesting its potential as a therapeutic agent during influenza outbreaks.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Pyrimidinamine derivatives with methylsulfonyl substituents?

- Methodological Answer : Synthesis optimization requires stepwise reaction monitoring and reagent selection. For example, alkylation of the pyrimidine core often employs nucleophilic substitution under anhydrous conditions (e.g., DMF with LiH as a base). The methylsulfonyl group can be introduced via oxidation of thioether intermediates using mCPBA (meta-chloroperbenzoic acid) . Key parameters include:

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in methylsulfonyl-pyrimidine derivatives?

- Methodological Answer :

- 1H NMR : The methylsulfonyl group deshields adjacent protons, causing downfield shifts (δ 3.1–3.3 ppm for SO2CH3). For 6-ethenyl substituents, coupling constants (J = 10–16 Hz) confirm trans/cis configurations .

- 13C NMR : The sulfone carbon (SO2) appears at δ 42–45 ppm, distinct from thioethers (δ 15–20 ppm) .

- IR : Strong S=O asymmetric stretching at 1300–1350 cm⁻¹ and symmetric stretching at 1140–1180 cm⁻¹ confirm sulfone formation .

Advanced Research Questions

Q. How do computational models (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates charge distribution on the pyrimidine ring, identifying nucleophilic/electrophilic sites. For example, the 2-methylsulfonyl group withdraws electron density, making C4 more electrophilic for substitution .

- Molecular Docking : Used to predict binding affinity with biological targets (e.g., enzymes). A study on similar sulfonamide-pyrimidines showed hydrogen bonding between the sulfone group and Arg residues in cholinesterase active sites .

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Acetylcholinesterase | -9.2 | H-bond: SO2–Arg296 |

| COX-2 | -8.7 | π-Stacking: Pyrimidine–Tyr385 |

Q. How can contradictory data on sulfone group stability under reducing conditions be resolved?

- Methodological Answer : Conflicting reports on methylsulfonyl stability arise from reagent choice. For instance:

- NaBH4/CeCl3 : Reduces sulfones to thioethers at 0°C (confirmed by loss of IR S=O peaks) .

- LiAlH4 : May cleave the sulfone group entirely, forming alkanes .

Controlled experiments with in situ FTIR monitoring are recommended to track reaction pathways.

Data Contradiction Analysis

Q. Why do catalytic hydrogenation results vary for the ethenyl group in this compound?

- Methodological Answer : Hydrogenation of the 6-ethenyl group can yield either cis or trans ethyl derivatives depending on catalyst type:

| Catalyst | Product (C6) | Selectivity |

|---|---|---|

| Pd/C | Cis-ethyl | 85% |

| Rh/Al2O3 | Trans-ethyl | 78% |

| Steric hindrance from the N,N-diethyl groups favors cis addition on Pd/C, while Rh’s larger surface area promotes trans . |

Structural and Mechanistic Insights

Q. What crystallographic data support the conformational flexibility of the N,N-diethyl groups?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC entries) reveals rotational freedom in N,N-diethyl moieties. For example:

| Angle (C-N-C) | Dihedral Angle (Pyrimidine Plane) |

|---|---|

| 112.5° | 15–30° |

| This flexibility impacts solubility and ligand-receptor binding kinetics . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.